molecular formula C7H8ClF2NO B2485686 4-(Aminomethyl)-2,3-difluorophenol;hydrochloride CAS No. 2503203-53-8

4-(Aminomethyl)-2,3-difluorophenol;hydrochloride

Cat. No.: B2485686
CAS No.: 2503203-53-8
M. Wt: 195.59
InChI Key: FDTCDKGOCJULFB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,3-difluorophenol;hydrochloride is an organic compound that features a phenol group substituted with aminomethyl and difluoro groups

Biochemical Analysis

Biochemical Properties

. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride on cells are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be influenced by various factors, including the specific experimental conditions and the presence of other compounds.

Dosage Effects in Animal Models

The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can vary with different dosages in animal models . This includes potential threshold effects, as well as possible toxic or adverse effects at high doses. The specific dosage effects can depend on the type of animal model and the specific experimental conditions.

Metabolic Pathways

4-(Aminomethyl)-2,3-difluorophenol hydrochloride may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride within cells and tissues can be influenced by various factors . This includes potential interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can influence its activity or function This could include potential targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,3-difluorophenol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluorophenol.

    Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3-difluorophenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2,3-difluorophenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)phenol
  • 2,3-Difluorophenol
  • 4-(Methoxyphenyl)aminomethylphenol

Uniqueness

4-(Aminomethyl)-2,3-difluorophenol;hydrochloride is unique due to the presence of both aminomethyl and difluoro groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(aminomethyl)-2,3-difluorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.ClH/c8-6-4(3-10)1-2-5(11)7(6)9;/h1-2,11H,3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTCDKGOCJULFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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